Derpanicate

Physicochemical profiling Lipophilicity Prodrug design

Derpanicate (CAS 99518-29-3, UNII: PBO72T5W4V) is a synthetic small-molecule nicotinic acid tetraester classified under the WHO INN stem as an antihypercholesterolaemic and/or vasodilating nicotinic acid ester. Its IUPAC name defines it as the tetraester of nicotinic acid with N,N'-(dithiobis(ethyleneiminocarbonylethylene))bis[(R)-2,4-dihydroxy-3,3-dimethylbutyramide], yielding the molecular formula C₄₆H₅₄N₈O₁₂S₂ and a molecular weight of 975.1 g/mol.

Molecular Formula C46H54N8O12S2
Molecular Weight 975.1 g/mol
CAS No. 99518-29-3
Cat. No. B1623023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDerpanicate
CAS99518-29-3
Molecular FormulaC46H54N8O12S2
Molecular Weight975.1 g/mol
Structural Identifiers
SMILESCC(C)(COC(=O)C1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4
InChIInChI=1S/C46H54N8O12S2/c1-45(2,29-63-41(59)31-9-5-15-47-25-31)37(65-43(61)33-11-7-17-49-27-33)39(57)53-19-13-35(55)51-21-23-67-68-24-22-52-36(56)14-20-54-40(58)38(66-44(62)34-12-8-18-50-28-34)46(3,4)30-64-42(60)32-10-6-16-48-26-32/h5-12,15-18,25-28,37-38H,13-14,19-24,29-30H2,1-4H3,(H,51,55)(H,52,56)(H,53,57)(H,54,58)/t37-,38-/m0/s1
InChIKeyMEFAKOINNJLWFO-UWXQCODUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Derpanicate (CAS 99518-29-3) Procurement Guide: Chemical Class, Identity, and Sourcing Context


Derpanicate (CAS 99518-29-3, UNII: PBO72T5W4V) is a synthetic small-molecule nicotinic acid tetraester classified under the WHO INN stem as an antihypercholesterolaemic and/or vasodilating nicotinic acid ester . Its IUPAC name defines it as the tetraester of nicotinic acid with N,N'-(dithiobis(ethyleneiminocarbonylethylene))bis[(R)-2,4-dihydroxy-3,3-dimethylbutyramide], yielding the molecular formula C₄₆H₅₄N₈O₁₂S₂ and a molecular weight of 975.1 g/mol [1]. Originally developed by Edmond Pharma SRL (alternative code EP 182) as a cholesterol inhibitor for hyperlipidaemia, the compound reached preregistration but was subsequently discontinued in Italy and Switzerland (1995) [2]. It is currently available exclusively as a research-grade chemical from specialist suppliers for non-human, non-therapeutic laboratory use.

Why Nicotinic Acid, Niceritrol, or Inositol Hexanicotinate Cannot Substitute for Derpanicate in Research Protocols


Derpanicate occupies a unique position within the antihypercholesterolaemic nicotinic acid ester class because it is the only congener that incorporates a central disulfide bridge (dithiobis(ethyleneiminocarbonylethylene)) linking two identical tetraesterified halves, each bearing a defined (R)-2,4-dihydroxy-3,3-dimethylbutyramide backbone . This architecture is fundamentally distinct from simpler polyol-based esters such as niceritrol (pentaerythritol tetranicotinate, MW ~440) or inositol hexanicotinate (MW ~810), and from the parent acid nicotinic acid (MW 123.1, LogP ~0.36). The disulfide motif confers both a substantially higher molecular weight (975.1 g/mol) and a markedly elevated lipophilicity (calculated LogP 4.974), which are predicted to alter hydrolysis kinetics, tissue distribution, and the temporal profile of nicotinic acid release relative to all other class members [1]. Consequently, data generated with any other nicotinic acid ester—or with nicotinic acid itself—cannot be extrapolated to Derpanicate without independent experimental validation.

Derpanicate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Molecular Weight and Lipophilicity Differentiation of Derpanicate Versus Nicotinic Acid Ester Class Members

Derpanicate (MW 975.1 g/mol, calculated LogP 4.974) exhibits a molecular weight approximately 7.9-fold greater than nicotinic acid (MW 123.1 g/mol), 2.2-fold greater than niceritrol/pentaerythritol tetranicotinate (MW ~440 g/mol), and 1.2-fold greater than both inositol hexanicotinate (MW ~810 g/mol) and sorbinicate (MW 812.74 g/mol) [1]. Its LogP of 4.974 exceeds that of nicotinic acid (experimental LogP ~0.36) by over 4.6 log units, indicating a >10,000-fold higher octanol-water partition coefficient. This extreme lipophilicity is a direct consequence of the dual tetraester architecture coupled to the central lipophilic disulfide linker and is not replicated by any other compound in the antihypercholesterolaemic nicotinic acid ester stem class [2]. The polar surface area (PSA) of 323.76 Ų, while high in absolute terms, yields a LogP/PSA ratio that places Derpanicate in a distinct region of physicochemical space compared to other class members.

Physicochemical profiling Lipophilicity Prodrug design Nicotinic acid esters

Disulfide Bridge Structural Differentiation: Derpanicate Versus Polyol-Based Nicotinic Acid Tetraesters

Derpanicate is uniquely defined by a central N,N'-(dithiobis(ethyleneiminocarbonylethylene)) disulfide linker that bridges two identical (R)-2,4-dihydroxy-3,3-dimethylbutyramide tetraester halves, each esterified with four nicotinic acid moieties (total eight nicotinoyl groups per molecule) [1]. In contrast, niceritrol (pentaerythritol tetranicotinate) utilizes a pentaerythritol core with four nicotinoyl esters, and inositol hexanicotinate employs an inositol scaffold with six nicotinoyl esters—neither contains a disulfide bond [2]. Sorbinicate, while sharing the same INN stem class, is built on a sorbitol-derived scaffold and also lacks the disulfide motif. The disulfide bond in Derpanicate is redox-sensitive and introduces the potential for thiol-disulfide exchange reactions in biological environments, a property entirely absent from polyol-based nicotinic acid esters. This structural element directly parallels the disulfide architecture of pantethine, but Derpanicate replaces pantethine's pantothenic acid-derived backbone with a synthetic (R)-2,4-dihydroxy-3,3-dimethylbutyramide scaffold bearing four nicotinoyl esters per half-molecule.

Structural biology Prodrug architecture Disulfide chemistry Nicotinic acid derivatives

Dual Antihypercholesterolaemic and Vasodilating Pharmacological Profile Versus Single-Action Nicotinic Acid Derivatives

Derpanicate is documented as possessing both antihypercholesterolaemic and vasodilating effects, a dual pharmacological profile explicitly codified in the WHO INN stem definition for this subclass of nicotinic acid esters . This contrasts with nicotinic acid itself, which at therapeutic doses produces both lipid-modifying effects and an intense vasodilatory flushing response as an adverse effect mediated by GPR109A activation, rather than as a co-equal therapeutic action [1]. Acipimox, a nicotinic acid analog, was specifically developed to retain the antilipolytic effect while reducing the flushing side effect, representing a deliberate pharmacological narrowing rather than a dual-action design. The dual antihypercholesterolaemic/vasodilating profile of Derpanicate, shared with sorbinicate within the same stem class, distinguishes it qualitatively from single-mechanism agents such as acipimox, and from nicotinic acid itself where vasodilation is primarily a side effect rather than a co-therapeutic action.

Antihypercholesterolaemic Vasodilation Nicotinic acid pharmacology Lipid metabolism

Defined (R,R) Stereochemistry as a Quality and Reproducibility Differentiator for Derpanicate Procurement

The WHO INN chemical description of Derpanicate explicitly specifies the (R) configuration at both 2,4-dihydroxy-3,3-dimethylbutyramide chiral centers: the tetraester is formed with N,N'-(dithiobis(ethyleneiminocarbonylethylene))bis[(R)-2,4-dihydroxy-3,3-dimethylbutyramide] . This defined stereochemistry is not a feature of niceritrol (pentaerythritol tetranicotinate, achiral core), inositol hexanicotinate (meso-inositol scaffold with multiple stereocenters but non-uniform stereochemical specification across suppliers), or nicotinic acid itself (achiral). The Molbase entry further specifies the (3R) configuration at each nicotinoyl-substituted carbon, confirming that the compound as registered is a single, defined stereoisomer [1]. For procurement purposes, this means that stereochemical purity is an inherent quality attribute of Derpanicate that directly affects batch-to-batch reproducibility in biological assays, particularly those involving stereospecific receptor binding or enzymatic hydrolysis.

Stereochemistry Chiral purity Chemical procurement Reproducibility

Hydrolysis Prodrug Architecture: Eight Nicotinoyl Ester Groups Per Molecule Versus Four or Six in Comparator Esters

Each Derpanicate molecule contains eight nicotinoyl ester groups (four per half-molecule), yielding a theoretical nicotinic acid payload of 8 molar equivalents upon complete hydrolysis [1]. This is double the payload of niceritrol (4 nicotinoyl groups per molecule) and 1.33-fold higher than inositol hexanicotinate (6 nicotinoyl groups) [2]. The nicotinic acid mass fraction in Derpanicate is approximately 0.101 (8 × 123.1 / 975.1), compared to ~0.112 for niceritrol (4 × 123.1 / 440) and ~0.091 for inositol hexanicotinate (6 × 123.1 / 810). While the mass fraction is intermediate between the two comparators, the absolute number of ester cleavage events required for complete nicotinic acid release is higher for Derpanicate, and the presence of the disulfide bridge introduces an additional reductive cleavage step that is not required for polyol-based esters. This multi-step activation cascade (disulfide reduction + ester hydrolysis) is structurally unique among nicotinic acid prodrugs and predicts a distinct temporal release profile.

Prodrug hydrolysis Nicotinic acid release Drug loading capacity Pharmacokinetics

Derpanicate (CAS 99518-29-3): Validated Research and Industrial Application Scenarios


Redox-Responsive Prodrug Activation Studies Requiring a Disulfide-Linked Nicotinic Acid Tetraester Scaffold

Investigators studying intracellular or tumor-microenvironment thiol-mediated prodrug activation can employ Derpanicate as a structurally defined probe containing a single, well-characterized disulfide bridge linking two identical tetraester domains. Unlike niceritrol or inositol hexanicotinate, which lack any redox-sensitive element, Derpanicate enables experimental dissection of disulfide reduction kinetics, glutathione-dependent activation, and the contribution of reductive cleavage to the overall rate of nicotinic acid release. The defined (R,R) stereochemistry ensures that observed activation kinetics are attributable to the disulfide chemistry rather than to stereochemical heterogeneity .

Physicochemical Profiling of High-MW, High-LogP Nicotinic Acid Prodrugs for Extended-Release Formulation Research

With a molecular weight of 975.1 g/mol and a calculated LogP of 4.974—values that substantially exceed those of niceritrol (MW ~440) and inositol hexanicotinate (MW ~810)—Derpanicate serves as an extreme-case reference compound for studying the impact of molecular size and lipophilicity on nicotinic acid ester hydrolysis rates, membrane partitioning, and tissue distribution. This is directly relevant to formulation scientists developing extended-release nicotinic acid delivery systems where hydrolysis rate modulation is a critical quality attribute [1].

Dual-Mechanism Antihypercholesterolaemic/Vasodilating Probe for Combined Lipid and Vascular Function Studies

For researchers investigating the intersection of lipid metabolism and vascular tone, Derpanicate provides a single-agent experimental tool with documented antihypercholesterolaemic and vasodilating effects. This contrasts with the use of nicotinic acid (where vasodilation is primarily an adverse flushing effect) or acipimox (which minimizes vasodilation). The dual pharmacological profile, shared within the INN stem class with sorbinicate, enables experimental protocols that require simultaneous modulation of cholesterol homeostasis and vascular function without the confounding variable of polypharmacy .

Stereochemically Controlled Nicotinic Acid Prodrug for Chiral Separation and Enantiomeric Purity Method Development

The defined (R,R) stereochemistry of Derpanicate, confirmed by both the WHO INN assignment and the Molbase structural entry specifying the (3R) configuration, makes this compound suitable as a reference standard for developing chiral chromatographic methods for nicotinic acid ester prodrugs. Unlike inositol hexanicotinate, which contains multiple stereocenters with potential supplier-dependent stereochemical variability, Derpanicate offers a single, invariant stereoisomer that simplifies method validation and ensures chromatographic method transferability across laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Derpanicate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.